molecular formula C24H20ClN3O B12122180 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

Cat. No.: B12122180
M. Wt: 401.9 g/mol
InChI Key: VJWZAIFDQGHZGU-UHFFFAOYSA-N
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Description

1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a complex organic compound that features a benzene ring substituted with a chloro group and a propoxy chain linked to a methylindoloquinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene typically involves multiple steps:

  • Formation of the Indoloquinoxaline Core:

    • Starting with 4-methylindole and 1,2-diaminobenzene, the indoloquinoxaline core is synthesized through a cyclization reaction.
    • Reaction conditions: Reflux in ethanol with a catalytic amount of acid.
  • Attachment of the Propoxy Chain:

    • The indoloquinoxaline core is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form the propoxy chain.
    • Reaction conditions: Heating in an aprotic solvent like dimethylformamide.
  • Final Substitution on the Benzene Ring:

    • The intermediate product is then reacted with 1-chloro-4-iodobenzene under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reaction) to yield the final compound.
    • Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene).

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production would require optimization for scale-up. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalyst Recycling: To reduce costs and environmental impact.

    Process Optimization: To maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The quinoxaline ring can be reduced to tetrahydroquinoxaline under hydrogenation conditions.

    Substitution: The chloro group on the benzene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles (e.g., amines) in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Corresponding substituted benzene derivatives.

Scientific Research Applications

1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing anticancer or antimicrobial agents.

    Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a fluorescent probe.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene involves:

    Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or oxidative stress.

Comparison with Similar Compounds

    1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene: Similar structure but with an ethoxy chain instead of a propoxy chain.

    1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)butoxy]benzene: Similar structure but with a butoxy chain instead of a propoxy chain.

Uniqueness:

  • The propoxy chain in 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene provides a balance between hydrophobicity and flexibility, potentially enhancing its interaction with biological targets compared to its ethoxy and butoxy analogs.

Biological Activity

1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 335.81 g/mol
  • IUPAC Name : this compound

The presence of the chloro group and the indolo[2,3-b]quinoxaline moiety suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial activity.

Anticancer Activity

Research has indicated that compounds containing indolo[2,3-b]quinoxaline structures exhibit significant anticancer properties. A study published in ResearchGate demonstrated that derivatives of indolo[2,3-b]quinoxaline possess cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, including the modulation of p53 and Bcl-2 family proteins .

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested that derivatives of this compound may exhibit antimicrobial activity. The presence of the indole structure is known to enhance interaction with microbial targets. For instance, a study on related compounds showed promising results against bacterial strains, indicating that modifications in the molecular structure can lead to increased efficacy against pathogens .

The biological mechanisms underlying the activity of this compound may include:

  • DNA Intercalation : The indolo[2,3-b]quinoxaline moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism or microbial growth.
  • Signal Transduction Modulation : Alteration of cell signaling pathways that regulate apoptosis and cell cycle progression.

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of various indolo[2,3-b]quinoxaline derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 30 µM against breast and lung cancer cells. These findings support the potential use of this compound in developing anticancer therapies .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds. The study reported effective inhibition against Gram-positive bacteria at concentrations as low as 25 µg/mL. This suggests that structural modifications can enhance antimicrobial activity while maintaining low toxicity profiles for human cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerBreast Cancer Cell Line15
AnticancerLung Cancer Cell Line20
AntimicrobialGram-positive Bacteria25

Properties

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

6-[3-(4-chlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H20ClN3O/c1-16-6-4-7-19-22-24(27-21-9-3-2-8-20(21)26-22)28(23(16)19)14-5-15-29-18-12-10-17(25)11-13-18/h2-4,6-13H,5,14-15H2,1H3

InChI Key

VJWZAIFDQGHZGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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